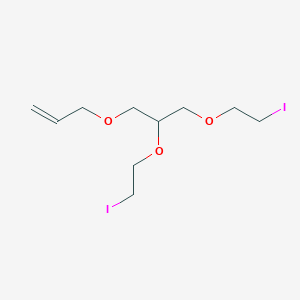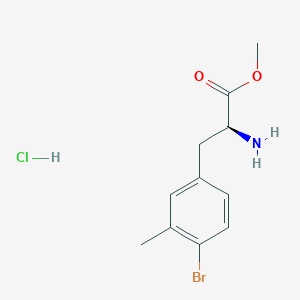
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It belongs to the class of amino acid derivatives and is a chiral compound due to the presence of an asymmetric carbon center.
- The compound is used in various scientific and industrial applications.
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride: CH3C(NH2)CH(C6H4Br)(CH3)COOH⋅HCl
Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl (S)-alanine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and isolation of the product.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition).
Medicine: Notable for its potential pharmaceutical applications.
Industry: Limited industrial applications, but research continues.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific target. For example:
- If it inhibits an enzyme, it may disrupt metabolic pathways.
- If it interacts with receptors, it could affect cellular signaling.
- Further studies are needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other amino acid derivatives or related compounds.
Eigenschaften
Molekularformel |
C11H15BrClNO2 |
|---|---|
Molekulargewicht |
308.60 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
HFWWMEKLRSNJKK-PPHPATTJSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






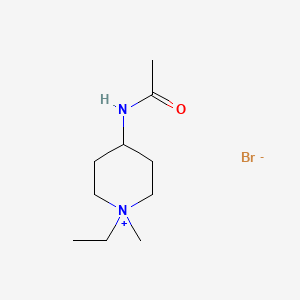
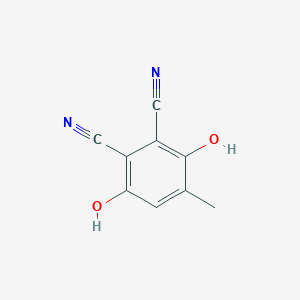


![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
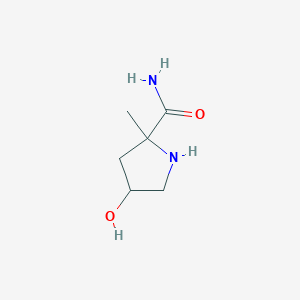
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
